1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
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Overview
Description
1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde is a chemical compound with the molecular formula C4H6N4O. It is a member of the tetrazole family, which is known for its diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.
Mechanism of Action
Target of Action
Tetrazole compounds, which include 1-ethyltetrazole-5-carbaldehyde, have been found to exhibit intriguing antibacterial action . Indole derivatives, which may share some structural similarities with 1-Ethyltetrazole-5-carbaldehyde, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Mode of Action
Tetrazole compounds are known for their planar structure, which favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions, suggesting that 1-Ethyltetrazole-5-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazole compounds are known to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids , which allows medicine molecules to penetrate more easily through cell membranes. This suggests that 1-Ethyltetrazole-5-carbaldehyde may have good bioavailability.
Result of Action
Tetrazole compounds are known to exhibit various biological activities, including antibacterial action , suggesting that 1-Ethyltetrazole-5-carbaldehyde may have similar effects.
Action Environment
The planar structure of tetrazole compounds, which includes 1-ethyltetrazole-5-carbaldehyde, suggests that they may be stable under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
1-Ethyltetrazole-5-carbaldehyde, like other tetrazoles, acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Molecular Mechanism
The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 1-Ethyltetrazole-5-carbaldehyde may interact with biomolecules in a similar manner to carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-1H-tetrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of solvents such as methanol or ethanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reactions often involve nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: 1-ethyl-1H-1,2,3,4-tetrazole-5-carboxylic acid.
Reduction: 1-ethyl-1H-1,2,3,4-tetrazole-5-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of advanced materials.
Comparison with Similar Compounds
1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde can be compared with other tetrazole derivatives such as:
- 1-methyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
- 1-ethyl-1H-1,2,3,4-tetrazole-5-carboxylic acid
- 1-ethyl-1H-1,2,3,4-tetrazole-5-methanol
Uniqueness
The presence of the aldehyde group in this compound imparts unique reactivity compared to other tetrazole derivatives. This functional group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
1-ethyltetrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-8-4(3-9)5-6-7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYSZOUYPOUJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37468-63-6 |
Source
|
Record name | 1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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